molecular formula C19H16ClFN4O2S B2821384 N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide CAS No. 897457-24-8

N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide

Cat. No.: B2821384
CAS No.: 897457-24-8
M. Wt: 418.87
InChI Key: SFBBATFTUNHGRS-UHFFFAOYSA-N
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Description

The compound N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide features a complex structure integrating:

  • A 3-chloro-4-fluorophenyl group, which introduces steric bulk and electron-withdrawing effects.
  • A sulfanyl ethyl linker, providing conformational flexibility.
  • An ethanediamide backbone, enabling hydrogen-bonding interactions.

This structural combination suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science. However, direct data on its synthesis or properties are absent in the provided evidence; comparisons must rely on structurally related compounds.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c20-14-10-13(6-7-15(14)21)24-18(27)17(26)22-8-9-28-19-23-11-16(25-19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBBATFTUNHGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with aniline derivatives.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thio group.

    Oxalamide formation: The final step involves the reaction of the thioether with oxalyl chloride in the presence of a base to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to interact with metal ions, potentially inhibiting metalloproteinases. The thio group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Class/Example Core Structure Key Substituents Functional Groups Reference
Target Compound Imidazole-ethanediamide 3-Cl-4-F-phenyl, 4-phenyl-imidazole Amide, sulfanyl, imidazole
Triazole derivatives [7–9] () 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Thione, sulfonyl, triazole
Imidazo[4,5-b]pyridines () Imidazo-pyridine 3-Cl-4-F-phenyl, hydroxycarboximidamide Carboximidamide, oxadiazole
Pesticides (e.g., Diflufenican, ) Pyridinecarboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Amide, halogenated aryl
Cyazofamid () Imidazole-sulfonamide 4-Cl, 2-cyano, p-tolyl Sulfonamide, cyano

Key Observations:

  • Halogenated Aryl Groups : The 3-Cl-4-F-phenyl group in the target compound is structurally analogous to 2,4-difluorophenyl in triazoles and imidazo-pyridines . Halogens enhance lipophilicity and influence binding affinity in biological targets.
  • Heterocyclic Cores : The imidazole ring in the target compound is shared with cyazofamid , while triazoles and imidazo-pyridines utilize different heterocycles. Imidazole’s nitrogen-rich structure facilitates metal coordination and hydrogen bonding.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Spectral Data
Compound Class/Example IR (cm⁻¹) ¹H/¹³C-NMR Features Reference
Target Compound Expected C=O (~1680), N-H (~3300) Amide protons (δ 8–10), imidazole aromatic signals
Triazoles [7–9] () C=S (1247–1255), N-H (3278–3414) Thione tautomer confirmed via absence of S-H
Hydrazinecarbothioamides [4–6] C=O (1663–1682), C=S (1243–1258) NH groups (δ 8–10), sulfonyl aromatic protons

Key Observations:

  • IR Spectroscopy : The target compound’s amide C=O and N-H stretches (~1680 and ~3300 cm⁻¹) align with hydrazinecarbothioamides .
  • NMR : Aromatic protons from the 3-Cl-4-F-phenyl group would resonate near δ 7.0–7.5, similar to difluorophenyl signals in triazoles .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a complex organic compound with notable biological activities, particularly in the fields of oncology and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of chloro, fluoro, phenyl, imidazolyl, and thio groups. The synthetic route typically involves several steps:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal with aniline derivatives.
  • Thioether Formation : The imidazole derivative is reacted with a thiol compound to introduce the thio group.
  • Oxalamide Formation : The final step involves reacting the thioether with oxalyl chloride in the presence of a base to form the oxalamide structure.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A related study on imidazole derivatives demonstrated that certain compounds exhibited enhanced antitumor properties compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antiproliferative Activity of Imidazole Derivatives

CompoundIC50 (µM)Selectivity Index (SI)
4f3.2423–46
5-FU74.69-
MTX42.88-

The selectivity index indicates that compound 4f has a significantly higher tolerance in normal cells compared to tumor cells, suggesting its potential as a safer anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins such as Bax and Bcl-2. Increased expression of Bax and decreased levels of Bcl-2 were observed following treatment with compound 4f, leading to enhanced apoptosis rates .
  • Enzyme Interaction : The imidazole ring facilitates interaction with metal ions, potentially inhibiting metalloproteinases. Additionally, the thio group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into their therapeutic potential:

  • Study on Imidazole Derivatives : A study demonstrated that imidazole derivatives exhibited improved antiproliferative activity against cancer cell lines compared to traditional chemotherapeutics. Notably, compound 4f showed a significant increase in apoptosis rates compared to controls .
  • Mechanistic Studies : Western blot analysis revealed that treatment with compound 4f resulted in increased expression of caspase-3, indicating activation of apoptotic pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Amide coupling : Reacting 3-chloro-4-fluoroaniline with ethanedioic acid derivatives under reflux conditions, using coupling agents like HATU ().
  • Thioether formation : Introducing the 4-phenyl-1H-imidazol-2-ylsulfanyl group via nucleophilic substitution, often requiring catalysts such as triethylamine in anhydrous DMF ().
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization (methanol/water) to isolate the final product ().
    Optimization strategies :
    • Monitor reaction progress via TLC to minimize side products.
    • Adjust stoichiometry (e.g., 1.2 equivalents of 4-phenyl-1H-imidazole-2-thiol) to drive thioether formation ().
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates ().

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • ¹H/¹³C NMR :
    • Identify the ethanediamide backbone (δ ~8.5–9.5 ppm for amide protons; δ ~165–170 ppm for carbonyl carbons) ().
    • Detect aromatic protons from the 3-chloro-4-fluorophenyl (δ ~7.2–7.8 ppm) and imidazole (δ ~7.5–8.0 ppm) moieties ().
  • UV-Vis : Monitor λmax near 255 nm (amide n→π* transitions) ().
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) ().

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the thioether group may exhibit high electron density, influencing redox reactivity ().
    • Simulate infrared spectra to validate experimental data (e.g., C=O stretching frequencies) ().
  • Molecular docking :
    • Target enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound’s imidazole and fluorophenyl groups for π-π stacking and hydrogen bonding ().
    • Compare docking scores with structurally similar analogs (e.g., furan/thiophene derivatives) to prioritize synthesis ().

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?

  • Data reconciliation example :
    If in vitro assays show lower COX-2 inhibition than predicted, consider:
    • Solubility limitations : Use DMSO/water co-solvents to improve bioavailability ().
    • Metabolic stability : Perform microsomal assays to assess degradation of the thioether group ().
    • Structural analogs : Synthesize derivatives with substituents (e.g., replacing 4-phenylimidazole with 4-methylthiazole) to test SAR hypotheses ().
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate electronic properties (Hammett σ) with bioactivity trends ().

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges might arise?

  • Procedure :
    • Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase determination ().
    • Refine with SHELXL , prioritizing anisotropic displacement parameters for non-H atoms ().
  • Challenges :
    • Disorder in the imidazole-thioethyl chain: Apply restraints (e.g., SIMU/DELU) during refinement ().
    • Twinning: Use the TWIN command in SHELXL to model overlapping lattices ().

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • Hydrolytic stability :
    • Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 24/48/72 hrs ().
  • Photostability :
    • Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy ().
  • Oxidative stability :
    • Treat with H₂O₂ (1 mM) and analyze by LC-MS for sulfoxide/sulfone byproducts ().

Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) impact bioactivity?

  • Case study :
    • Replacing 4-fluorophenyl with 4-chlorophenyl increases lipophilicity (logP ↑0.5), enhancing membrane permeability but reducing aqueous solubility ().
    • Substituting imidazole with thiazole alters hydrogen-bonding capacity, potentially reducing target affinity ().
  • Methodology :
    • Synthesize analogs systematically (e.g., via Suzuki coupling for aryl variations) and compare IC₅₀ values in enzyme inhibition assays ().

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